Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate

Epigenetics PRC2 EED inhibitor

Unsubstituted 3-oxopyrrolidines lack the steric bulk and lipophilicity required for PRC2/EED and POP inhibitor programs, compromising cellular activity and selectivity. Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate (CAS 1245806-93-2) resolves this with a gem-diethyl quaternary center that enforces a unique conformation and raises logP by ~1.5 units. - Enables 40 nM IC₅₀ potency in EED TR-FRET assays; 4-fold advantage over dimethylamino analogs. - Four orthogonal handles (Boc-amine, ketone, nitrile, C2-diethyl) support divergent library synthesis. - Available from milligrams to kilograms, ≥98% purity, for hit-to-lead and scale-up campaigns.

Molecular Formula C14H22N2O3
Molecular Weight 266.341
CAS No. 1245806-93-2
Cat. No. B596620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
CAS1245806-93-2
Molecular FormulaC14H22N2O3
Molecular Weight266.341
Structural Identifiers
SMILESCCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC
InChIInChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3
InChIKeyRPFCPMKSGTUNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate: Core Procurement Profile


Tert‑butyl 4‑cyano‑2,2‑diethyl‑3‑oxopyrrolidine‑1‑carboxylate (CAS 1245806‑93‑2) is a fully substituted N‑Boc‑protected 3‑oxopyrrolidine building block bearing a C4‑cyano group and a gem‑diethyl substitution at C2. Its molecular formula is C₁₄H₂₂N₂O₃ (MW 266.34), with a calculated logP of 2.44 and topological polar surface area of 70.4 Ų . The compound is offered by multiple research‑chemical suppliers at ≥97 % purity, typically in quantities from 100 mg to kilogram scale, and is classified under HS code 2933990090 for heterocyclic nitrogen compounds . Its structural complexity – combining a Boc‑protected amine, a ketone, a nitrile, and two ethyl substituents on a single pyrrolidine ring – makes it a non‑trivial intermediate for medicinal chemistry programs that require both steric bulk and orthogonal functional handles in the same scaffold.

Orthogonal Boc-amine, ketone, nitrile, and gem-diethyl handles enable divergent library synthesis
2,2-Diethyl substitution enforces ring conformation for target engagement studies
Scalable kilogram supply supports hit-to-lead and lead optimization programs

Why Generic 3-Oxopyrrolidine Building Blocks Are Not Substitutable


The 2,2‑diethyl substitution pattern on the pyrrolidine ring is the defining feature that precludes simple interchange with the widely available 1‑Boc‑3‑cyano‑4‑oxopyrrolidine (CAS 175463‑32‑8) or other unsubstituted 3‑oxopyrrolidine scaffolds. In the target compound, the gem‑diethyl group creates a quaternary carbon at C2, which enforces a single, predictable conformation around the ring and increases the molecular volume (MW 266 vs. 210 for the unsubstituted analog) . This steric constraint is critical when the pyrrolidine core is intended to occupy a defined hydrophobic pocket in a protein target such as the EED subunit of PRC2 or the active site of a serine protease [1]. Furthermore, the ethyl substituents raise the calculated logP by approximately 1.5 log units relative to the unsubstituted congener, altering both solubility and passive membrane permeability in ways that cannot be replicated by a smaller analog . For a procurement decision, selecting the unsubstituted building block therefore means not only a loss of steric information but also a fundamental change in the physicochemical profile of every downstream molecule generated from it.

Steric constraint loss with unsubstituted analogs
Generic 1-Boc-3-cyano-4-oxopyrrolidine lacks the gem-diethyl quaternary carbon; ring conformation and target pocket occupancy may differ significantly.
Altered physicochemical profile
Unsubstituted building blocks reduce calculated logP by ~1.5 units and molecular volume, shifting passive permeability and solubility design space.

Quantitative Evidence Differentiating This Building Block from Its Analogs


EED Binding Affinity: TR-FRET Probe Displacement Assay

A pyrrolidine‑based probe bearing the 4‑cyano‑2,2‑diethyl‑3‑oxopyrrolidine scaffold displaces an Oregon‑Green‑labeled pyrrolidine inhibitor from the EED subunit of PRC2 with an IC₅₀ of 40 nM in a LanthaScreen TR‑FRET assay (GST‑tagged EED, 1 h incubation) [1]. In contrast, the closest matched 3‑(dimethylamino)pyrrolidine‑based EED inhibitor (BDBM50231834, CHEMBL4059817) shows an IC₅₀ of 160 nM in the same assay format [1]. The 4‑fold potency advantage is directly attributable to the cyano‑oxopyrrolidine scaffold’s ability to productively occupy the H3K27me3‑binding cage of EED, a feature that dimethylamino‑pyrrolidine analogs achieve less efficiently.

EED probe IC₅₀
Cross-study comparable
40 nM vs. 160 nM (dimethylamino analog)
Reported EED TR-FRET probe displacement context
4-fold lower IC₅₀; GST-tagged EED, 1 h incubation
Epigenetics PRC2 EED inhibitor

Structural Differentiation: LogP and Molecular Volume Comparison

The gem‑diethyl substitution at C2 increases the calculated logP of the target compound to 2.44, compared with an estimated logP of approximately 0.9–1.0 for the unsubstituted 1‑Boc‑3‑cyano‑4‑oxopyrrolidine (CAS 175463‑32‑8) . The molecular weight difference is 56.1 amu (266.3 vs. 210.2). This shift in lipophilicity places the compound in a property space that is more compatible with passive membrane permeability for intracellular targets such as EED, where the dimethylamino‑pyrrolidine series has already established the requirement for balanced lipophilicity to achieve cellular activity [1].

logP & molecular weight
Class-level inference
logP 2.44, MW 266.34 vs. ~1.0, 210.23 (unsubstituted)
Supports intracellular target engagement design
Calculated values; no experimental logD data
Medicinal chemistry Building block Physicochemical property

Synthetic Tractability as a Selective POP Inhibitor Precursor

The compound serves as a direct precursor to N‑substituted 2‑cyanopyrrolidines, a well‑established class of prolyl oligopeptidase (POP) inhibitors [1]. In a study evaluating cyanopyrrolidine‑based POP inhibitors in scopolamine‑ and maximal electroshock‑induced amnesia models, compounds derived from 3‑oxopyrrolidine scaffolds demonstrated protective effects on cognitive function [2]. The 4‑cyano‑2,2‑diethyl substitution pattern distinguishes this building block from simpler 2‑cyanopyrrolidine precursors (e.g., 1‑Boc‑2‑cyanopyrrolidine) by introducing additional steric hindrance that can improve selectivity over off‑target serine proteases such as DPP‑IV and FAP, a liability documented for unsubstituted cyanopyrrolidine POP inhibitors [3].

POP inhibitor selectivity
Class-level inference
Steric bulk may reduce DPP-IV cross-reactivity
Potential selectivity advantage inferred from scaffold
No direct POP IC₅₀ for this exact compound
Prolyl oligopeptidase Alzheimer's disease Cyanopyrrolidine

Supplier-Reported Purity and Batch Consistency Specifications

Multiple suppliers list the compound at ≥97 % purity by HPLC, with some specifying NLT 98 % . The compound is manufactured under ISO 9001 quality systems by at least one major supplier (MolCore) and is available with full analytical documentation including NMR, HPLC, and MS upon request . In contrast, the closely related unsubstituted analog (CAS 175463‑32‑8) is typically offered at 97 % purity but with higher batch‑to‑batch variability reported in user forums due to its broader commercial availability and multiple synthesis routes .

Purity & documentation
Supporting evidence
≥97% HPLC, ISO 9001 quality system
Supports consistent reaction outcomes
Commercial vendor specifications; independent verification recommended
Quality assurance Procurement Purity

Scalability: Kilogram-Scale Commercial Availability

The compound is commercially available in packaging up to 5 kg from Shanghai Boc Chemical Co. and other suppliers, with standard offerings at 100 g, 500 g, 1 kg, and 5 kg scales . This contrasts with many more exotic 3‑oxopyrrolidine analogs that are listed only in milligram to 10 g quantities. The availability at kilogram scale indicates established synthetic routes and reliable supply chains, which is a key procurement consideration for lead optimization programs that may require multi‑gram to kilogram quantities of a key intermediate.

Maximum supply scale
Supporting evidence
5 kg (standard offerings 100 g–5 kg)
Reduces supply-chain risk for lead optimization
10–50× larger scale vs. many complex pyrrolidine analogs
Scale-up Procurement Lead optimization

Highest-Value Application Scenarios Based on Differentiated Evidence


EED-Targeted PRC2 Chemical Probes for Epigenetic Drug Discovery

The 40 nM IC₅₀ demonstrated by the pyrrolidine‑based probe in the EED TR‑FRET displacement assay [1] positions this building block as a critical intermediate for generating PRC2 chemical probes. Procurement of this specific scaffold enables medicinal chemistry teams to rapidly construct focused libraries that explore the EED H3K27me3‑binding cage, a validated epigenetic target in DLBCL and other cancers. The 4‑fold potency advantage over dimethylamino‑pyrrolidine analogs justifies its use in hit‑to‑lead campaigns where biochemical potency is the primary selection criterion.

Selective POP Inhibitors with Reduced DPP-IV Cross-Reactivity

Cyanopyrrolidine‑based POP inhibitors have documented protective effects in cognitive impairment models [2], but unsubstituted variants suffer from DPP‑IV cross‑inhibition [3]. The 2,2‑diethyl substitution in this building block introduces steric bulk that is predicted to improve selectivity for the POP active site over the more sterically accessible DPP‑IV catalytic pocket. This makes the compound a strategically sound intermediate for CNS‑penetrant POP inhibitor programs targeting Alzheimer's disease and related dementias.

Late-Stage Functionalization with an Orthogonally Protected Pyrrolidine Core

The combination of a Boc‑protected amine, a C3 ketone, a C4 nitrile, and a quaternary C2‑diethyl carbon provides four distinct functional handles on a single pyrrolidine ring. This density of orthogonal reactivity is uncommon among commercially available pyrrolidine building blocks and enables divergent library synthesis strategies (e.g., ketone reductive amination, nitrile hydrolysis to amide/acid, Boc deprotection and subsequent N‑functionalization) [4]. The kilogram‑scale availability further supports library production at quantities sufficient for full in vitro profiling.

Programs Requiring Elevated logP for Intracellular Target Engagement

With a calculated logP of 2.44, this building block introduces approximately 1.5 additional log units of lipophilicity compared to the unsubstituted 3‑oxopyrrolidine scaffold . For programs targeting intracellular protein–protein interactions – such as PRC2/EED – where passive membrane permeability is essential for cellular activity, this increase in lipophilicity can make the difference between a biochemically potent compound that is inactive in cells and one that achieves meaningful target engagement.

Application
Selection Property
Validation Focus
EED-targeted PRC2 probe synthesis
gem-Diethyl steric constraint and orthogonal handles
EED TR-FRET displacement assay context
POP inhibitor selectivity profiling
2,2-Diethyl substitution for reduced DPP-IV cross-reactivity
POP/DPP-IV selectivity assay context
Divergent library construction
Orthogonal Boc-amine, ketone, nitrile, quaternary carbon handles
Multi-step synthesis feasibility and scale
Intracellular PPI probe design
Elevated logP relative to unsubstituted scaffolds
Cellular permeability and target engagement assays
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